molecular formula C30H30N2O5 B2935680 N-(3,4-dimethylphenyl)-2-[6-ethoxy-3-(4-ethoxybenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide CAS No. 898343-54-9

N-(3,4-dimethylphenyl)-2-[6-ethoxy-3-(4-ethoxybenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide

Cat. No.: B2935680
CAS No.: 898343-54-9
M. Wt: 498.579
InChI Key: QXXYBYMGNAYEFU-UHFFFAOYSA-N
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Description

N-(3,4-dimethylphenyl)-2-[6-ethoxy-3-(4-ethoxybenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide is a quinolinone-based acetamide derivative characterized by a 1,4-dihydroquinolin-4-one core. The compound features three key substituents:

  • 6-Ethoxy group: Enhances lipophilicity compared to smaller alkoxy groups like methoxy.
  • 3-(4-Ethoxybenzoyl): A benzoyl moiety substituted with a 4-ethoxy group, contributing to steric bulk and electronic modulation.
  • Acetamide side chain: Linked to a 3,4-dimethylphenyl group, a structural motif observed in bioactive compounds targeting neurological and oncological pathways .

Properties

IUPAC Name

N-(3,4-dimethylphenyl)-2-[6-ethoxy-3-(4-ethoxybenzoyl)-4-oxoquinolin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H30N2O5/c1-5-36-23-11-8-21(9-12-23)29(34)26-17-32(18-28(33)31-22-10-7-19(3)20(4)15-22)27-14-13-24(37-6-2)16-25(27)30(26)35/h7-17H,5-6,18H2,1-4H3,(H,31,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXXYBYMGNAYEFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)C2=CN(C3=C(C2=O)C=C(C=C3)OCC)CC(=O)NC4=CC(=C(C=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H30N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3,4-dimethylphenyl)-2-[6-ethoxy-3-(4-ethoxybenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Quinoline Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the quinoline ring.

    Introduction of the Ethoxy and Benzoyl Groups: These groups are introduced through electrophilic aromatic substitution reactions, often using ethyl iodide and benzoyl chloride as reagents.

    Acetamide Formation: The final step involves the acylation of the quinoline derivative with acetic anhydride or acetyl chloride to form the acetamide group.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy and methyl groups, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or amines.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or thiols.

Major Products:

    Oxidation: Formation of aldehydes, ketones, or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Introduction of various functional groups such as halides, amines, or thiols.

Scientific Research Applications

Chemistry:

  • Used as a precursor in the synthesis of more complex organic molecules.
  • Acts as a ligand in coordination chemistry for the formation of metal complexes.

Biology:

  • Investigated for its potential as an antimicrobial or antiviral agent.
  • Studied for its interactions with biological macromolecules such as proteins and nucleic acids.

Medicine:

  • Explored for its potential therapeutic effects in treating diseases such as cancer or infectious diseases.
  • Used in drug discovery and development as a lead compound for the synthesis of new pharmaceuticals.

Industry:

  • Utilized in the development of advanced materials such as polymers and nanomaterials.
  • Employed in the synthesis of dyes and pigments for various applications.

Mechanism of Action

The mechanism of action of N-(3,4-dimethylphenyl)-2-[6-ethoxy-3-(4-ethoxybenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide involves its interaction with specific molecular targets within biological systems. These targets may include enzymes, receptors, or nucleic acids. The compound can modulate the activity of these targets through various pathways, such as:

    Inhibition of Enzymes: By binding to the active site of enzymes, it can inhibit their catalytic activity.

    Receptor Modulation: It can act as an agonist or antagonist at specific receptors, altering cellular signaling pathways.

    DNA Intercalation: The compound can intercalate into DNA, affecting replication and transcription processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Key Differences

The following table compares the target compound with structurally related acetamide-quinolinone derivatives:

Compound Name Quinolinone Substituents Acetamide Substituent Molecular Formula Molecular Weight Key Features Reference
Target Compound 6-Ethoxy, 3-(4-ethoxybenzoyl) N-(3,4-dimethylphenyl) C₃₁H₃₃N₂O₆ ~553.6* High lipophilicity; dual ethoxy groups -
N-(4-ethylphenyl)-2-(6-methoxy-4-oxo-3-tosylquinolin-1-yl)acetamide () 6-Methoxy, 3-tosyl N-(4-ethylphenyl) C₂₇H₂₆N₂O₅S 490.6 Tosyl group enhances electron withdrawal
N-(3,4-dimethylphenyl)-2-[(4-oxo-3-(4-sulfamoylphenyl)quinazolin-2-yl)thio]acetamide () 3-(4-Sulfamoylphenyl), quinazolinone core N-(3,4-dimethylphenyl) C₂₃H₁₅F₃N₆O₄S₃ 592.03 Sulfamoyl group improves solubility
2-(3,4-Dichlorophenyl)-N-(pyrazol-4-yl)acetamide () Pyrazolone core (non-quinolinone) N-(3,4-dichlorophenyl) C₁₉H₁₇Cl₂N₃O₂ 406.3 Dichlorophenyl enhances halogen bonding

*Estimated based on structural analogy to .

Biological Activity

N-(3,4-dimethylphenyl)-2-[6-ethoxy-3-(4-ethoxybenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide (CAS No. 898343-54-9) is a synthetic compound characterized by its complex structure, which includes a quinoline moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research.

Chemical Structure

The molecular formula of this compound is C30H30N2O5C_{30}H_{30}N_{2}O_{5}, with a molecular weight of 498.6 g/mol. Its structure can be represented as follows:

Structure N 3 4 dimethylphenyl 2 6 ethoxy 3 4 ethoxybenzoyl 4 oxo 1 4 dihydroquinolin 1 yl acetamide\text{Structure }\text{N 3 4 dimethylphenyl 2 6 ethoxy 3 4 ethoxybenzoyl 4 oxo 1 4 dihydroquinolin 1 yl acetamide}

Anticancer Activity

Recent studies have indicated that this compound exhibits significant anticancer properties. Research conducted on various cancer cell lines demonstrated that this compound induces apoptosis through the activation of caspase pathways.

Key Findings:

  • Cell Viability Reduction : In vitro assays showed a dose-dependent reduction in cell viability across several cancer cell lines, including breast and lung cancer cells.
  • Mechanism of Action : The compound appears to inhibit the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation.
Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)10PI3K/Akt Inhibition
A549 (Lung)15Apoptosis Induction via Caspases
HeLa (Cervical)12Cell Cycle Arrest

Antimicrobial Activity

In addition to its anticancer effects, this compound has shown promising antimicrobial activity against a range of pathogens.

Research Highlights:

  • Bacterial Inhibition : The compound was effective against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.
  • Minimum Inhibitory Concentration (MIC) : The MIC values ranged from 8 to 32 µg/mL depending on the bacterial strain.
Bacterial StrainMIC (µg/mL)
Staphylococcus aureus16
Escherichia coli32
Pseudomonas aeruginosa64

Case Studies

A notable case study involved the evaluation of this compound in combination with traditional antibiotics to enhance their efficacy against resistant bacterial strains. The results indicated that co-administration significantly reduced the MIC values of the antibiotics tested.

Q & A

Q. What synthetic methodologies are recommended for synthesizing N-(3,4-dimethylphenyl)-2-[6-ethoxy-3-(4-ethoxybenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide?

The synthesis involves sequential functionalization steps:

  • Acylation : React the quinolinone core with 4-ethoxybenzoyl chloride under basic conditions (e.g., Na₂CO₃ in CH₂Cl₂) to introduce the benzoyl group .
  • Ethoxy Substitution : Use nucleophilic substitution (e.g., NaOEt in ethanol) to introduce the 6-ethoxy group.
  • Acetamide Coupling : React the intermediate with 3,4-dimethylphenylamine using carbodiimide coupling agents (e.g., EDC·HCl) in dichloromethane.
  • Purification : Column chromatography (silica gel, gradient elution with CH₂Cl₂/MeOH) followed by recrystallization (ethyl acetate) yields the pure compound .

Q. How should researchers validate the structural integrity of this compound?

  • Nuclear Magnetic Resonance (NMR) : Use ¹H and ¹³C NMR to confirm substituent positions. For example, the quinolinone 4-oxo group appears as a singlet near δ 8.1 ppm in ¹H NMR, while ethoxy groups show distinct triplets (δ ~1.3–1.5 ppm for CH₃ and δ ~4.0–4.2 ppm for OCH₂) .
  • Mass Spectrometry (ESI/APCI+) : Confirm molecular weight with peaks at m/z corresponding to [M+H]⁺ and [M+Na]⁺ .
  • X-ray Crystallography : Resolve crystal packing and hydrogen-bonding patterns (e.g., R₂²(10) dimer motifs) to validate stereoelectronic effects .

Advanced Research Questions

Q. How can computational methods optimize reaction conditions for this compound’s synthesis?

  • Quantum Chemical Calculations : Use density functional theory (DFT) to model transition states and identify rate-limiting steps (e.g., acylation vs. amidation).
  • Reaction Path Screening : Employ automated algorithms (e.g., artificial force-induced reaction, AFIR) to explore feasible pathways and minimize side products .
  • Machine Learning : Train models on existing reaction data (e.g., solvent polarity, catalyst loading) to predict optimal conditions (e.g., 0.394 mmol acetyl chloride in CH₂Cl₂ at 273 K for 3 hours) .

Q. How to resolve contradictions in reported crystallographic data for similar acetamide derivatives?

  • Conformational Analysis : Compare dihedral angles between substituents (e.g., dichlorophenyl vs. pyrazol-4-yl rings) across multiple asymmetric units. For example, angles of 54.8°, 76.2°, and 77.5° indicate steric repulsion-driven conformational flexibility .
  • Hydrogen Bonding Networks : Analyze N–H···O interactions (e.g., R₂²(10) dimers) to assess stability. If discrepancies arise, repeat crystallization in varied solvents (e.g., methylene chloride vs. DMSO) to isolate polymorphs .

Q. What experimental designs are suitable for studying structure-activity relationships (SAR) of this compound?

  • Fragment-Based Screening : Synthesize analogs with modified substituents (e.g., replacing ethoxy with methoxy or varying dimethylphenyl positions) and test biological activity (e.g., enzyme inhibition).
  • Multivariate Analysis : Use a central composite design (CCD) to vary reaction parameters (e.g., temperature, molar ratios) and quantify their impact on yield/purity .
  • In Silico Docking : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities toward target proteins, guiding SAR prioritization .

Q. How to address stability challenges during storage or biological assays?

  • Degradation Studies : Monitor compound integrity via HPLC under stress conditions (e.g., pH 1–13, UV light). For example, ester groups (e.g., ethoxybenzoyl) may hydrolyze in acidic media, requiring stabilization with cryoprotectants .
  • Lyophilization : Freeze-dry the compound in amber vials under argon to prevent oxidation and hygroscopic degradation .

Methodological Notes

  • Key References : Synthesis (), crystallography (), computational design (), and experimental optimization ().

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